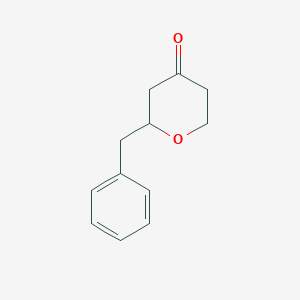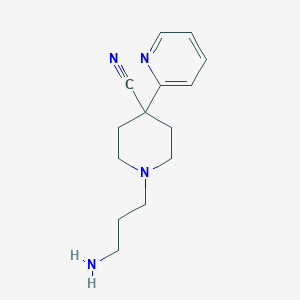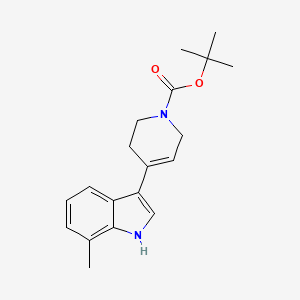
3-Thiophen-2-ylsulfanylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophen-2-ylsulfanylpropanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylsulfanylpropanal typically involves the introduction of a thiophene ring into a propanal structure. One common method is the condensation reaction between thiophene-2-thiol and propanal under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophen-2-ylsulfanylpropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophen-2-ylsulfanylpropanol.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Thiophen-2-ylsulfanylpropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 3-Thiophen-2-ylsulfanylpropanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbaldehyde: Similar structure but lacks the sulfanyl group.
Thiophene-2-thiol: Contains a thiol group instead of the aldehyde group.
Thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of the aldehyde group
Uniqueness
3-Thiophen-2-ylsulfanylpropanal is unique due to the presence of both a thiophene ring and a sulfanyl group attached to a propanal structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C7H8OS2 |
|---|---|
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
3-thiophen-2-ylsulfanylpropanal |
InChI |
InChI=1S/C7H8OS2/c8-4-2-6-10-7-3-1-5-9-7/h1,3-5H,2,6H2 |
Clave InChI |
IDXMXNMCVNFAOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13876640.png)




![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)



![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)

![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)

